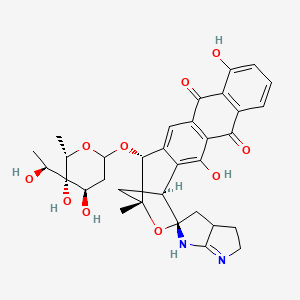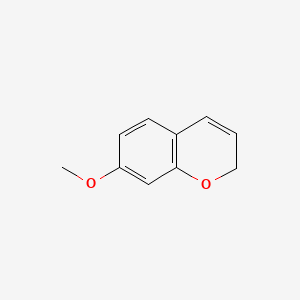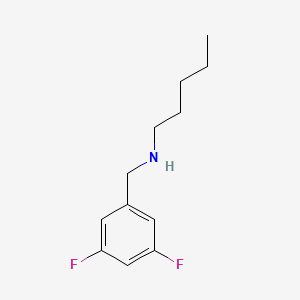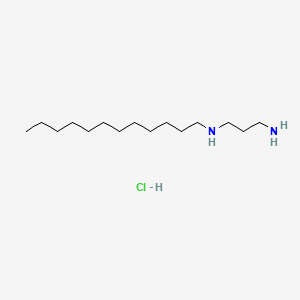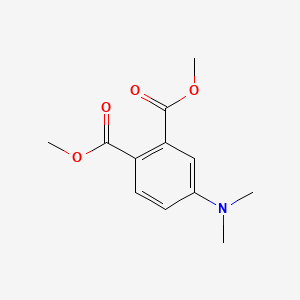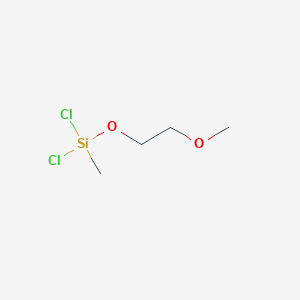
Dichloro(2-methoxyethoxy)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(2-methoxyethoxy)methylsilane is a chemical compound with the molecular formula C4H10Cl2O2Si. It is a member of the organosilicon family, which is known for its versatility in various chemical reactions and applications. This compound is often used as an intermediate in the synthesis of other organosilicon compounds and has significant industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(2-methoxyethoxy)methylsilane can be synthesized through the reaction of 2-methoxyethanol with methyltrichlorosilane. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction scheme is as follows:
CH3SiCl3+CH3OCH2CH2OH→CH3SiCl2OCH2CH2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(2-methoxyethoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon derivatives.
Hydrolysis: The compound can react with water to produce silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.
Major Products Formed
Organosilicon Derivatives: Substitution reactions yield various organosilicon compounds with different functional groups.
Silanols: Hydrolysis of this compound produces silanols, which are important intermediates in silicone chemistry.
Siloxanes: Condensation reactions lead to the formation of siloxane bonds, which are the backbone of silicone polymers.
Aplicaciones Científicas De Investigación
Dichloro(2-methoxyethoxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems and biomedical devices.
Industry: this compound is utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dichloro(2-methoxyethoxy)methylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro(2-chloroethyl)methylsilane
- Dichloro(2-methoxyethyl)methylsilane
- Dichloro(2-ethoxyethyl)methylsilane
Uniqueness
Dichloro(2-methoxyethoxy)methylsilane is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other similar compounds. The presence of the 2-methoxyethoxy group allows for specific interactions and applications that are not possible with other organosilicon compounds.
Propiedades
Número CAS |
49541-26-6 |
|---|---|
Fórmula molecular |
C4H10Cl2O2Si |
Peso molecular |
189.11 g/mol |
Nombre IUPAC |
dichloro-(2-methoxyethoxy)-methylsilane |
InChI |
InChI=1S/C4H10Cl2O2Si/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |
Clave InChI |
BQLVWJZTJYIEPI-UHFFFAOYSA-N |
SMILES canónico |
COCCO[Si](C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


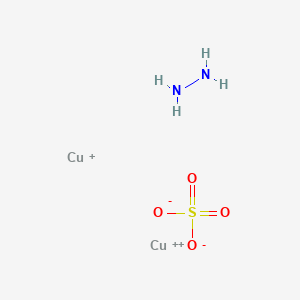
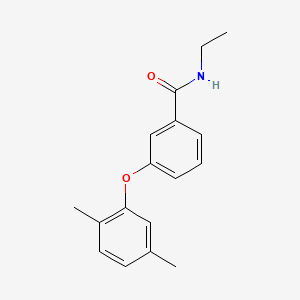
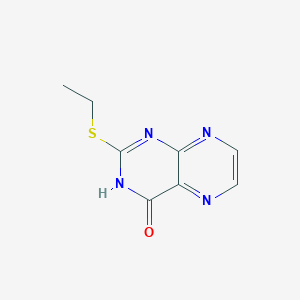
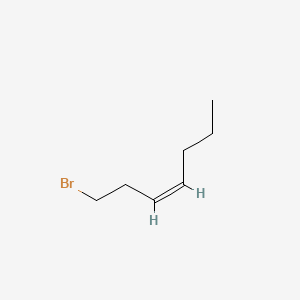
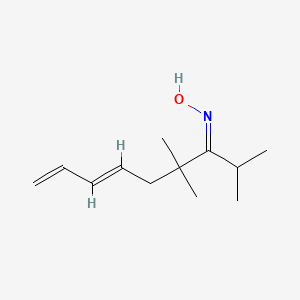
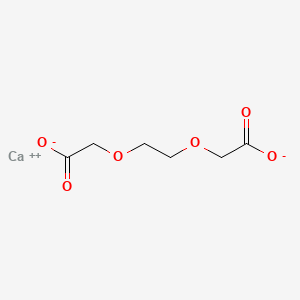
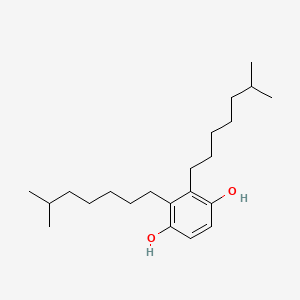
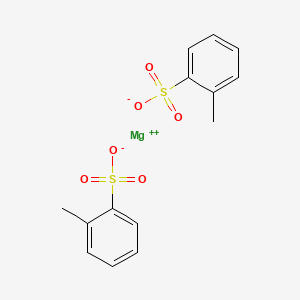
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
